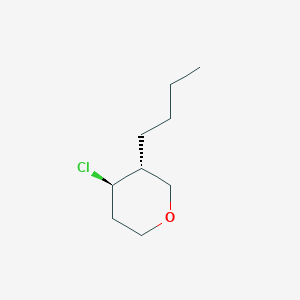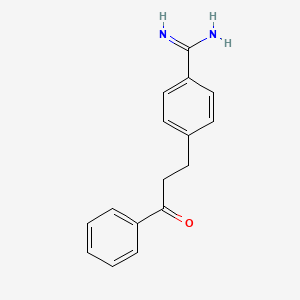![molecular formula C10H22OSi B14595906 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol CAS No. 61077-66-5](/img/structure/B14595906.png)
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol is a chemical compound characterized by the presence of a trimethylsilyl group attached to a hexenol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a hydroxyl group attached to a hexene chain. The trimethylsilyl group imparts specific chemical properties to the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol typically involves the reaction of hex-5-en-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
Hex-5-en-3-ol+Trimethylsilyl chloride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-[(Trimethylsilyl)methyl]hex-5-en-3-one or 4-[(Trimethylsilyl)methyl]hex-5-en-3-al.
Reduction: Formation of 4-[(Trimethylsilyl)methyl]hexan-3-ol.
Substitution: Formation of various substituted hexenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving silicon-containing substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including silicone-based products.
Wirkmechanismus
The mechanism by which 4-[(Trimethylsilyl)methyl]hex-5-en-3-ol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form stable bonds with other atoms, making it a useful protecting group in organic synthesis. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4-[(Trimethylsilyl)methyl]hex-5-en-3-ol can be compared with other similar compounds such as:
Tetramethylsilane: Lacks the hydroxyl group and hexene chain, making it less versatile in chemical reactions.
Trimethylsilyl chloride: Used as a reagent for introducing the trimethylsilyl group but does not have the same structural complexity.
Hex-5-en-3-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a trimethylsilyl group with a hexenol backbone, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
61077-66-5 |
|---|---|
Molekularformel |
C10H22OSi |
Molekulargewicht |
186.37 g/mol |
IUPAC-Name |
4-(trimethylsilylmethyl)hex-5-en-3-ol |
InChI |
InChI=1S/C10H22OSi/c1-6-9(10(11)7-2)8-12(3,4)5/h6,9-11H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
GVKQKCWVOSWUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C[Si](C)(C)C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)
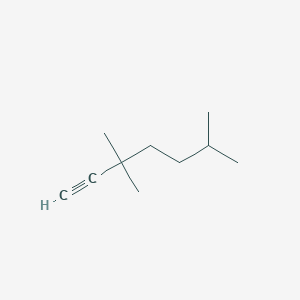
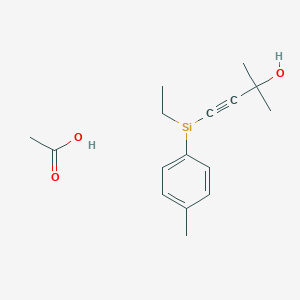

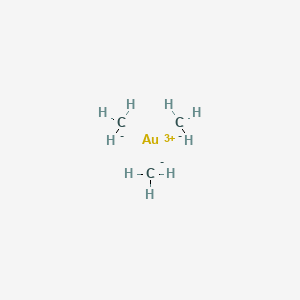

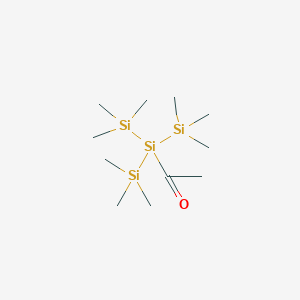
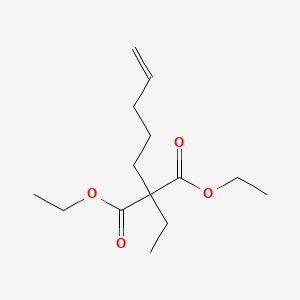
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
